Valine thiazole

Description

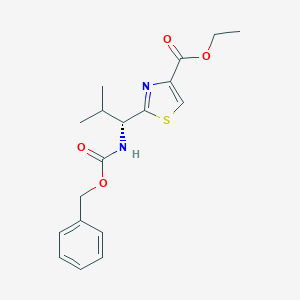

Structure

2D Structure

3D Structure

Properties

CAS No. |

117076-27-4 |

|---|---|

Molecular Formula |

C36H61NO29.H2O |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

ethyl 2-[(1R)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C18H22N2O4S/c1-4-23-17(21)14-11-25-16(19-14)15(12(2)3)20-18(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,15H,4,10H2,1-3H3,(H,20,22)/t15-/m1/s1 |

InChI Key |

XGNQJNTWZUMDCH-OAHLLOKOSA-N |

SMILES |

CCOC(=O)C1=CSC(=N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |

Synonyms |

D-Val thiazole D-Val-THZ valine thiazole |

Origin of Product |

United States |

Synthetic Methodologies for Valine Thiazole and Its Derivatives

Thioamide and Amide Intermediate Generation for Thiazole (B1198619) Annulation

Conversion of N-Boc-(S)-Valine to Amide and Thioamide Intermediates

The synthesis of valine-derived thiazoles commonly begins with commercially available N-protected L-valine, such as N-Boc-(S)-Valine nih.gov. The initial step typically involves converting the carboxylic acid group of N-Boc-(S)-Valine into an amide intermediate. This transformation can be efficiently achieved using general mixed anhydride (B1165640) methods followed by reaction with aqueous ammonia, often resulting in the amide in quantitative yields nih.gov.

Following the formation of the amide, the subsequent critical step is the conversion to the corresponding thioamide. This is frequently accomplished using the Holpfazel–Hantzsch procedure, which employs Lawesson's reagent in a suitable solvent like tetrahydrofuran (B95107) (THF) nih.gov. Alternative methods for thioamide formation exist, including a two-step process where a formamide (B127407) is first converted to a nitrile intermediate, which is then reacted with aqueous ammonium (B1175870) sulfide (B99878) solution researchgate.net. The choice of thionation reagent, such as Lawesson's reagent (LR) or P4S10, can influence reaction efficiency, with P4S10 sometimes proving more effective for β-branched amino acids like valine nih.gov.

Utilization of Lawesson’s Reagent in Thioamide Formation

Lawesson's reagent (LR) is a well-established and potent reagent for the conversion of amides into thioamides, a transformation vital for the synthesis of many thiazole compounds nih.govresearchgate.netnih.govoup.com. The reaction mechanism involves the reagent interacting with the amide carbonyl, forming a thiaoxaphosphetane intermediate that subsequently breaks down to yield the thioamide and a phosphine (B1218219) oxide byproduct mdpi.com. Typical reaction conditions involve using Lawesson's reagent in solvents such as THF or dichloromethane (B109758) (DCM) nih.govnih.govmdpi.com. For instance, the conversion of N-Boc-(S)-Valine amide to its thioamide analog has been successfully carried out using Lawesson's reagent in THF nih.gov. The reactivity of Lawesson's reagent is generally higher for carbonyl compounds like ketones and amides compared to esters, which may necessitate tailored reaction conditions mdpi.com. The synthesis of thioamide coupling partners for peptide chemistry, for example, can be achieved by treating amines with Lawesson's reagent after acylation rsc.org.

Stereochemical Considerations in Valine Thiazole Synthesis

Preserving the stereochemical integrity of the valine precursor is paramount in the synthesis of chiral valine-thiazole derivatives, especially when aiming for specific biological properties nih.govresearchgate.netuq.edu.au. Modified Hantzsch thiazole synthesis protocols have been developed that enable the preparation of valine- and threonine-derived thiazoles while maintaining a high degree of optical purity researchgate.net. Studies have confirmed that compounds synthesized from L-Valine can retain their optical purity, exhibiting enantiomeric excess (ee) values of 95% or higher, as verified by chiral high-performance liquid chromatography (HPLC) nih.gov.

Green Chemistry Approaches in Thiazole Derivative Synthesis utilizing Valine Catalysts

The integration of green chemistry principles into the synthesis of thiazole derivatives has led to innovative approaches, particularly through the use of immobilized amino acid catalysts.

Immobilization of L-Valine on Superparamagnetic Nanoparticle Supports

A significant development in the sustainable synthesis of thiazole derivatives involves the immobilization of L-Valine onto superparamagnetic nanoparticles, such as Fe3O4. This process yields novel, recoverable, and heterogeneous nanocatalysts tandfonline.comresearchgate.net. The immobilization is typically achieved through straightforward protocols, resulting in stable nanocatalysts that can be readily separated from reaction mixtures using an external magnetic field tandfonline.comresearchgate.net. Characterization techniques like Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), scanning electron microscopy (SEM), thermogravimetric analysis (TG/DTA), and vibrating sample magnetometry (VSM) are employed to confirm the successful immobilization and structure of these Fe3O4@L-Valine nanocatalysts tandfonline.com. The use of magnetic nanoparticles as supports for organocatalysts like L-Valine offers advantages such as a high surface area, ease of synthesis and functionalization, and crucially, facile separation and recyclability, aligning with green chemistry principles tandfonline.comresearchgate.netnih.gov.

Catalytic Applications in One-Pot Condensation Reactions

The L-Valine immobilized on superparamagnetic nanoparticles functions as a highly efficient heterogeneous nanocatalyst for one-pot, multi-component condensation reactions tandfonline.comresearchgate.net. These reactions are instrumental in the synthesis of various thiazole derivatives, often involving the condensation of starting materials like arylglyoxals monohydrate, cyclic 1,3-dicarbonyls, and thiobenzamides tandfonline.comresearchgate.net. This catalytic system promotes these reactions in environmentally friendly solvents such as water, contributing to greener synthetic pathways tandfonline.com. A key benefit of these immobilized catalysts is their reusability; the Fe3O4@L-Valine nanocatalyst can be recovered and reused for multiple reaction cycles, typically at least five times, without a significant loss of catalytic activity tandfonline.comresearchgate.net. This reusability is a fundamental aspect of sustainable chemical synthesis. Analogous catalytic systems, such as L-proline functionalized magnetic nanoparticles, have also demonstrated efficacy in one-pot, three-component reactions for synthesizing other heterocyclic compounds, underscoring the broad applicability of amino acid-based magnetic nanocatalysts in green organic synthesis nih.gov.

Table 1: Yields of Cbz-Protected Dehydroamino Acid Thiazole Derivatives

| Compound Name | Yield (%) |

| Cbz-(△Abu)-Thz-OEt (8a) | 67 |

| Cbz-(△Abu)-Thz-OH (9) | 85 |

| Cbz-(△Val)-Thz-OEt (8b) | 70 |

| Cbz-(△Leu)-Thz-OEt (8c) | 91 |

| Cbz-(△Phe)-Thz-OEt (8d) | 85 |

| Cbz-(△Glu(OMe))-Thz-OEt (8e) | 58 |

Note: Yields are calculated from the corresponding thioamide precursor oup.com.

Table 2: Reusability of Immobilized L-Valine Nanocatalysts

| Catalyst System | Typical Reuses | Notes on Activity Retention |

| Fe3O4@L-Valine nanocatalyst | ≥ 5 times | No significant loss observed |

| L-Valine on superparamagnetic Fe3O4 nanoparticles | ≥ 5 times | No significant loss observed |

Compound Names Mentioned:

N-Boc-(S)-Valine

Thiazole

Amide intermediates

Thioamide intermediates

Lawesson's Reagent

Arylglyoxals monohydrate

Cyclic 1,3-dicarbonyls

Thiobenzamides

Fe3O4 nanoparticles

L-Valine

Fe3O4@L-Valine nanocatalyst

Valine-derived thiazoles

Threonine-derived thiazoles

(S)-valine thiazole-derived oligomers

Nitrile intermediate

Ammonium sulfide solution

P4S10

Cbz-(△Abu)-Thz-OEt

Cbz-(△Val)-Thz-OEt

L-proline functionalized magnetic nanoparticles

2,4,6-triarylpyridine derivatives

2-aminothiazole (B372263) derivatives

Advanced Structural Elucidation and Spectroscopic Characterization of Valine Thiazole Compounds

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of valine thiazole (B1198619) compounds.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a fundamental technique used to identify the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation. For valine thiazole derivatives, FT-IR can confirm the characteristic vibrations associated with the thiazole ring, the amino acid (valine) moiety, and any other attached functional groups. For instance, studies on related compounds have shown characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), C=O (carbonyl), and C=N or C=C within the thiazole ring asianpubs.orgresearchgate.netuobaghdad.edu.iq. The presence of the valine residue would typically be indicated by absorptions corresponding to the amino group (N-H stretching, bending) and the carboxyl group (C=O stretching, O-H stretching) or their derivatives asianpubs.orgresearchgate.net.

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, 2D COSY, HETCOR)

NMR spectroscopy is indispensable for detailed structural determination.

¹H NMR (Proton Nuclear Magnetic Resonance) : This technique provides information about the types of protons present in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound compounds, ¹H NMR spectra would typically show signals for the methyl groups of the valine side chain, the alpha-proton of valine, protons attached to the thiazole ring (e.g., H2, H4, H5 depending on substitution), and any aromatic or aliphatic protons from substituents. Chemical shifts and coupling patterns are critical for assigning specific protons to their positions in the molecule asianpubs.orguobaghdad.edu.iqnih.govacs.orgmdpi.com.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : ¹³C NMR provides information about the carbon skeleton of the molecule. It reveals the number of distinct carbon environments and their electronic states. Signals for the carbonyl carbon, the alpha-carbon of valine, the carbons of the thiazole ring, and carbons in any substituent groups would be observed asianpubs.orguobaghdad.edu.iqnih.govacs.orgmdpi.com.

2D NMR (COSY, HETCOR) :

COSY (Correlation Spectroscopy) : This experiment establishes ¹H-¹H correlations, revealing which protons are coupled to each other. It is particularly useful for tracing proton connectivity through bonds, helping to assign complex spectra where overlapping signals are present wordpress.comnih.govuniversiteitleiden.nl.

HETCOR (Heteronuclear Correlation) / HMQC / HSQC : These experiments correlate protons directly bonded to carbons (HMQC/HSQC) or protons and carbons separated by two or three bonds (HMBC), providing definitive assignments of ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule wordpress.comnih.govcsic.esresearchgate.net. For this compound compounds, HETCOR would be vital for linking the valine protons to the corresponding valine carbons and the thiazole ring protons to the thiazole ring carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for polar organic molecules like amino acid derivatives. The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight, while characteristic fragment ions can help elucidate the structure by indicating the loss of specific molecular parts, such as the valine side chain or parts of the thiazole ring asianpubs.orgnih.govnih.govdoi.org.

Ultraviolet-Visible Spectroscopy (UV/VIS)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, typically involving π-electron systems or heteroatoms with lone pairs. For this compound compounds, UV-Vis spectra can indicate the presence of conjugated systems, such as those within the thiazole ring or aromatic substituents. The absorption maxima (λmax) and molar absorptivity (ε) can provide clues about the electronic structure and the extent of conjugation. Studies on related thiazole derivatives show absorption bands in the UV region, often around 235 nm for unsubstituted thiazole, with shifts occurring due to substituents mdpi.comsciforschenonline.orgnih.gov.

Chromatographic Purity Assessment (e.g., Reversed-Phase HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound compounds. Reversed-Phase HPLC (RP-HPLC) is widely used, separating compounds based on their hydrophobicity.

RP-HPLC : This method typically employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water/acetonitrile or water/methanol, often with additives like trifluoroacetic acid or buffers). The retention time of the compound and the presence of any other peaks in the chromatogram indicate its purity. Analytical HPLC is used to quantify the percentage purity, with compounds often considered pure if they show a single major peak representing ≥95% of the total peak area nih.govnih.govsigmaaldrich.comharvardapparatus.com. Chiral HPLC can also be used to assess enantiomeric purity if the synthesis involves chiral centers.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Related Nanocomposites

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While direct XRD analysis of simple this compound compounds might not be extensively reported, XRD is used to confirm the crystalline structure of related materials, including nanocomposites incorporating such moieties. For example, studies on L-valine immobilized on Fe₃O₄ nanoparticles for catalysis of thiazole synthesis utilize XRD to confirm the structure of the nanocatalyst tandfonline.comfigshare.com. In other contexts, XRD is used to elucidate the crystal structure of organic compounds, providing definitive proof of molecular structure and packing in the solid state, which can be crucial for understanding material properties nih.govnih.govdntb.gov.uaeurjchem.com. For this compound derivatives, if crystalline samples can be obtained, XRD would provide the most unambiguous structural confirmation, including bond lengths, bond angles, and intermolecular interactions.

Microscopic Techniques for Catalyst Morphology (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a crucial technique for visualizing the surface topography and morphology of materials, particularly in the context of catalysis where particle size, shape, and surface features significantly influence catalytic activity and efficiency. For compounds related to this compound, SEM analysis can provide detailed insights into the physical structure of catalysts or catalytic supports. Research has employed SEM to characterize various nanostructured materials used in catalysis, including those functionalized with amino acid derivatives or heterocyclic compounds like thiazoles.

For instance, studies involving magnetic nanocomposites functionalized with amino acid derivatives for catalytic applications have utilized SEM to reveal the morphology of the catalyst particles. These analyses typically show whether the particles are spherical, irregular, or possess specific shapes and sizes, often in the nanometer range researchgate.netresearchgate.netrsc.org. SEM images can demonstrate the successful immobilization of catalytic species or functional groups onto support materials, such as silica (B1680970) nanoparticles or graphene oxide, by visualizing the surface texture and the distribution of these components researchgate.netnanochemres.orgsamipubco.comcore.ac.uk. The morphology observed via SEM can indicate the presence of porosity or surface roughness, which are critical factors for increasing surface area and accessibility of active sites in heterogeneous catalysts. For example, a study on a H₃PW₁₂O₄₀-amino-functionalized CdFe₁₂O₁₉@SiO₂ nanocomposite catalyst used for synthesizing thiazole-2(3H)-thiones showed SEM images detailing the morphology of the nanocatalyst, confirming its nanostructure and surface characteristics relevant to its catalytic function nanochemres.org. Similarly, the characterization of magnetic nanoparticles functionalized with amino acid derivatives for synthesizing thiazole derivatives involved SEM to confirm the morphology and size of the catalyst particles, often described as spherical and in the nanometer range researchgate.netresearchgate.net.

Data Table 3.4: SEM Characterization of Representative Catalytic Nanocomposites

| Catalyst/Nanocomposite Type | Observed Morphology | Particle Size Range (nm) | Key Surface Features | Reference |

| H₃PW₁₂O₄₀-amino-functionalized CdFe₁₂O₁₉@SiO₂ nanocomposite | Nanoparticles | Not specified | Nanostructured | nanochemres.org |

| Fe₃O₄@l-arginine nanocomposite | Spherical | Not specified | Not specified | researchgate.net |

| Ca/4-MePy-IL@ZY-Fe₃O₄ nanocomposite | Sheet-shaped | Not specified | Polyhedral cavities | nih.gov |

| Fe₃O₄@AMBA-CuI nanomaterial | Spherical, uniform | 20 | Not specified | rsc.org |

| Graphene oxide–glycine (B1666218) (GO–G) nanocomposite | Not specified | Not specified | Not specified | core.ac.uk |

Thermogravimetric Analysis (TGA/DTA) for Thermal Stability Assessment of Related Nanocomposites

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are indispensable techniques for evaluating the thermal stability of materials, including nanocomposites that may incorporate this compound derivatives or related structures. TGA measures the change in mass of a sample as a function of temperature, typically under a controlled atmosphere, revealing decomposition temperatures, stages of degradation, and the amount of residual material at high temperatures. DTA, on the other hand, measures the temperature difference between a sample and a reference, indicating thermal events such as phase transitions or decomposition.

In the context of this compound-related materials, TGA can reveal how the incorporation of such moieties into a nanocomposite matrix affects its thermal decomposition profile. For example, studies on polymer nanocomposites containing modified layered double hydroxides (LDHs) or graphene oxide functionalized with amino acids have shown that the nanocomposite structure generally exhibits improved thermal stability compared to the pristine polymer matrix core.ac.ukrsc.org. The presence of the inorganic filler and the functionalization can lead to higher decomposition onset temperatures and increased char residue, indicating enhanced resistance to thermal degradation. For a H₃PW₁₂O₄₀-amino-functionalized CdFe₁₂O₁₉@SiO₂ nanocomposite, TGA indicated a weight loss of about 12% from 220 to 600 °C due to the decomposition of the organic spacer grafted to the surface nanochemres.org. Similarly, studies on graphene oxide-glycine nanocomposites revealed that while graphene oxide itself possesses good thermal stability, the GO-glycine nanocomposite exhibited less thermal stability, with decomposition attributed to the breakdown of both GO and glycine components core.ac.uk.

Data Table 3.5: TGA Assessment of Thermal Stability in Related Nanocomposites

| Nanocomposite Type | Key Component / Functionalization | TGA Onset Temperature (°C) | Mass Loss (%) at High Temp (e.g., 500°C or 800°C) | Notes on Thermal Stability Improvement | Reference |

| H₃PW₁₂O₄₀-amino-functionalized CdFe₁₂O₁₉@SiO₂ | Organic spacer | Not specified | ~12% (220-600 °C) | Decomposition of organic component | nanochemres.org |

| Poly(amide-imide) (PAI) with MWCNTs (15 wt.%) | MWCNTs | T₁₀ = 438 | Not specified | Increased thermal stability | tandfonline.com |

| Graphene oxide–glycine (GO–G) nanocomposite | Glycine | Not specified | Less stable than GO | Decreased thermal stability | core.ac.uk |

| Poly(MBA-SAS) solid acid catalyst | Polymer-based | Not specified | Not specified | Good thermal stability | bohrium.com |

| Zwitterionic surfactants (general) | Not specified | ~300 | Not specified | Significantly greater than real | acs.org |

| Polypropylene-Montmorillonite Nanocomposites (PP/OMMT) | Montmorillonite clay | Higher than pristine PP | Not specified | Increased thermal stability (TGA) | cdmf.org.br |

Compound List

this compound

Thiazole-2(3H)-thione derivatives

H₃PW₁₂O₄₀-amino-functionalized CdFe₁₂O₁₉@SiO₂ nanocomposite

Fe₃O₄@l-arginine nanocomposite

Ca/4-MePy-IL@ZY-Fe₃O₄ nanocomposite

Fe₃O₄@AMBA-CuI nanomaterial

Graphene oxide–glycine (GO–G) nanocomposite

Poly(amide-imide) (PAI)

Multi-walled carbon nanotubes (MWCNTs)

Modified Layered Double Hydroxides (LDHs)

Poly(MBA-SAS) solid acid catalyst

Computational and Theoretical Investigations of Valine Thiazole Systems

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are extensively used to predict the binding affinity and orientation of ligands within the active sites of target proteins. This approach allows researchers to identify key interactions and potential mechanisms of action.

Valine thiazole (B1198619) derivatives and related thiazole scaffolds have been investigated for their interactions with various biological targets, including ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and several protein kinases implicated in diseases such as cancer.

Studies focusing on (S)-valine-derived thiazole units have identified potent inhibitors of human P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer chemotherapy nih.govnih.govnih.govresearchgate.netresearchgate.netacs.org. Molecular docking revealed that these valine-thiazole oligomers, such as linear trimer (13) and cyclic trimer (17), exhibit strong binding within the P-gp drug-binding pocket, forming hydrophobic and electrostatic interactions with critical amino acid residues nih.govnih.govresearchgate.netacs.org. Compound 28 was also identified as a potent P-gp inhibitor, showing significant binding affinity researchgate.netacs.org.

Thiazole derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes ekb.egacs.orgnih.gov. Docking studies have shown that specific thiazole compounds can effectively bind to the active sites of COX-1 and COX-2, with variations in binding scores correlating with their inhibitory potency ekb.egacs.orgnih.gov. For instance, compound 1 demonstrated high binding affinity to COX-1, while compound 6 showed strong binding to COX-2 ekb.eg.

Furthermore, thiazole scaffolds are prevalent in kinase inhibitors . For example, novel thiazole derivatives incorporating a phenyl sulfonyl moiety were designed as potent inhibitors of BRAFV600E kinase , a target in melanoma rsc.org. Docking studies indicated favorable binding scores for these compounds within the ATP-binding site of BRAFV600E, with interactions involving key residues like Cys532 and hydrophobic contacts with residues such as Val471 and Phe583 rsc.org. Similarly, other thiazole derivatives have been investigated as inhibitors of EGFR tyrosine kinase and p56lck , with docking studies revealing specific binding modes and interactions within the kinase active sites nih.govbiointerfaceresearch.comresearchgate.net.

Table 1: Selected Ligand-Protein Interaction Profiles (Docking Scores)

| Compound/System | Target Protein | Docking Score (kcal/mol) | Reference |

| Linear trimer (13) / (S)-Valine-thiazole oligomer | Human P-glycoprotein | Not explicitly reported | nih.govnih.gov |

| Compound 28 / (S)-Valine-thiazole derivative | Human P-glycoprotein | Not explicitly reported | researchgate.netacs.org |

| Compound 1 | COX-1 | Not explicitly reported | ekb.eg |

| Compound 6 | COX-2 | Not explicitly reported | ekb.eg |

| Compound 7b | BRAFV600E kinase | -8.99 | rsc.org |

| Compound 13a | BRAFV600E kinase | -7.88 | rsc.org |

| Compound 5a | EGFR tyrosine kinase | -6.7 | researchgate.net |

| Compound 1 | p56lck | Not explicitly reported | biointerfaceresearch.com |

Note: Docking scores are often context-dependent and vary based on the software and methodology used. The values presented are indicative of binding affinity.

Homology modeling is frequently employed when the experimental three-dimensional (3D) structure of the target protein is unavailable or to refine existing models. This technique uses a known protein structure (template) with significant sequence similarity to build a model of the target protein. For valine thiazole systems, homology modeling has been instrumental in understanding interactions with targets like P-glycoprotein nih.govnih.govnih.govresearchgate.netresearchgate.netacs.org. For instance, homology models of human P-gp, derived from available crystal structures of related proteins, have been used to investigate the binding poses and interactions of (S)-valine-derived thiazole oligomers nih.govnih.govnih.govresearchgate.netresearchgate.netacs.org. Similarly, homology models of kinases such as EGFR and PI3K/mTOR have been utilized to study the binding of thiazole-based inhibitors nih.govnih.govacs.org. These models provide a structural framework for rationalizing SAR and designing improved compounds.

Molecular modeling and docking studies are essential for deriving structure-activity relationships (SARs). By analyzing how structural modifications to this compound derivatives affect their binding affinity and mode within a target's active site, researchers can identify key pharmacophoric features. For P-gp inhibitors based on (S)-valine-derived thiazole units, SAR studies have highlighted the importance of molecular size, lipophilicity, and the specific structural form (linear vs. cyclic) of the oligomers for potent inhibition nih.govnih.govresearchgate.netacs.org. For kinase inhibitors, docking results often reveal that specific substituents on the thiazole ring or attached scaffolds are critical for achieving high affinity and selectivity, often through interactions with specific amino acid residues in the active site rsc.orgresearchgate.netmdpi.com. These SAR insights guide the synthesis of new analogs with enhanced activity and specificity.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and properties of molecules. DFT calculations provide insights into the fundamental chemical behavior of this compound systems.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that dictate a molecule's electronic properties, chemical reactivity, and charge transfer capabilities ekb.egshd-pub.org.rsajchem-a.comphyschemres.org. The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial descriptor for molecular stability and reactivity. A smaller energy gap generally indicates higher reactivity and a greater propensity for electron transfer ekb.egshd-pub.org.rsajchem-a.com.

DFT calculations have been used to determine the HOMO and LUMO energy levels and their corresponding gaps for various thiazole derivatives ekb.egacs.orgnih.govresearchgate.netscience.govrsc.orgshd-pub.org.rsphyschemres.orgnih.gov. For example, in studies involving thiazole derivatives, the HOMO-LUMO gap has been correlated with chemical reactivity and potential charge transfer interactions within the molecule ekb.egshd-pub.org.rs. The distribution of electron density in HOMO and LUMO orbitals provides insights into the sites of potential electrophilic and nucleophilic attack ekb.egajchem-a.com. While specific HOMO-LUMO values for "this compound" as a singular compound are not extensively detailed in the provided literature, studies on related thiazole systems report energy gaps that are critical for understanding their electronic behavior and potential applications ekb.egresearchgate.netnih.gov. For instance, some thiazole derivatives exhibit HOMO-LUMO energy gaps in the range of 0.05 to 1.37 eV, suggesting potential for electronic applications nih.gov.

Table 2: Selected HOMO-LUMO Energy Gaps from DFT Studies

| Compound/System | HOMO-LUMO Gap (eV) | Method/Level of Theory | Reference |

| Thiazole derivatives (e.g., compounds 1, 6) | 77.01-72.03 | Not specified | ekb.eg |

| Iron(III) Porphyrin Complex (I) | 0.9042 | B3LYP/6-311G(d,p) | physchemres.org |

| Conjugated Polymers (BBT/TQ-based) | 0.05 - 1.37 | B3LYP/6-31G(d,p) | nih.gov |

| Thiazole derivative (e.g., compound 5a) | Not explicitly reported | DFT | researchgate.net |

| Thiazole derivatives (general discussion) | Not explicitly reported | DFT | shd-pub.org.rs |

Note: The units for the first entry (77.01-72.03) are unclear from the source text and may represent a different scale or unit of energy.

Biochemical and Biological Activities of Valine Thiazole and Its Peptidomimetic Analogues

Modulation of ATP-Binding Cassette (ABC) Transporter Function

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize ATP hydrolysis to transport a wide array of substrates across cellular membranes. P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a prominent member of this family and is critically involved in multidrug resistance (MDR) by actively effluxing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Valine thiazole (B1198619) derivatives and their peptidomimetic analogues have shown considerable promise as modulators of P-gp function.

P-glycoprotein (ABCB1) Efflux Inhibition Mechanisms

Valine thiazole-derived peptidomimetic oligomers have demonstrated potent inhibition of human P-gp efflux activity. These compounds function by directly interfering with the transport mechanism of P-gp, preventing the extrusion of substrates from cells. Studies have utilized various assays, including the efflux of fluorescent substrates like Calcein-AM and Bodipy-FL-Prazosin, and the inhibition of photolabeling with [125I]-iodoarylazidoprazosin ([125I]-IAAP), to quantify their inhibitory potency nih.govresearchgate.neticmr.gov.in.

For instance, linear and cyclic trimer oligomers of (S)-valine-derived thiazole units have exhibited low micromolar inhibition of human P-gp, with IC50 values comparable to established third-generation P-gp inhibitors like tariquidar (B1662512) nih.govresearchgate.netnih.gov. Compound 28, a monothiazole zwitter-ion derivative featuring trimethoxyphenyl and 2-aminobenzophenone (B122507) moieties, was identified as a highly effective inhibitor with an IC50 of 1.0 µM in Calcein-AM efflux assays researchgate.netacs.orgnih.govacs.org. Similarly, TTT-28, a specific thiazole-valine peptidomimetic, has been shown to selectively inhibit ABCB1 efflux activity, reversing MDR in vitro and in vivo by increasing the accumulation of paclitaxel (B517696) in P-gp overexpressing cells without altering the expression levels of P-gp researchgate.netresearchgate.net. The mechanism of action is believed to involve interaction with the drug-binding site of P-gp icmr.gov.in.

Stimulation of P-glycoprotein ATPase Activity

P-glycoprotein's transport function is intrinsically linked to its ATPase activity, which is stimulated by many of its substrates. Certain this compound derivatives have been observed to modulate this ATPase activity. For example, compound 28 was found to stimulate the basal ATPase activity of P-gp in a concentration-dependent manner, with an EC50 for ATPase stimulation of 0.027 µM researchgate.netacs.orgacs.org. Other studies have identified initial lead compounds that act as stimulators of P-gp ATPase activity, which were subsequently modified to yield ATPase inhibitory leads science.govnih.gov. This stimulation is considered further evidence of the compounds' interaction with P-gp, potentially through binding to specific sites that influence its conformational state and enzymatic function icmr.gov.in.

Structure-Activity Relationships Governing P-glycoprotein Modulation

Investigations into the structure-activity relationships (SAR) of this compound-derived peptidomimetics have revealed key features that influence their potency and efficacy in modulating P-gp function:

Molecular Size and Hydrophobicity : Increasing the molecular size and hydrophobicity of these compounds generally correlates with enhanced inhibition of P-gp efflux activity nih.gov. Monomeric compounds (single thiazole units) typically exhibit limited or no inhibitory activity, likely due to their smaller size and reduced hydrophobic surface area. In contrast, dimer and particularly trimer analogues demonstrate significantly improved inhibition nih.gov.

Oligomer Length : The optimal length for potent P-gp inhibition appears to be around a trimer size (three consecutive thiazole units). Deviations from this length, such as tetramers or hexamers, can sometimes lead to decreased or altered activity nih.govresearchgate.netnih.gov. Both linear and cyclic trimer structures have shown comparable potency nih.govresearchgate.netnih.gov.

Chemical Scaffolds : The nature of the chemical scaffolds appended to the this compound core significantly impacts inhibitory efficacy. For instance, the incorporation of specific aryl and arylalkyl amine moieties at the termini of thiazole units has led to the identification of highly potent inhibitors like compound 28 researchgate.netacs.orgnih.govacs.org.

Conformational Rigidity : The constrained five-membered thiazole ring is thought to impose conformational restrictions, potentially contributing to entropically favorable binding within the P-gp drug-binding pocket nih.govresearchgate.net.

Lipophilicity : LogP values of the synthesized compounds are also considered to play a role in their activity as P-gp inhibitors, as observed in various quantitative structure-activity relationship (QSAR) analyses nih.gov.

Table 1: P-gp Efflux Inhibition by this compound Derivatives

| Compound ID | IC50 (µM) | Assay Method | Reference |

| Compound 22 | 2.0 | Calcein-AM efflux | nih.gov |

| Compound 23 | 2.0 | Calcein-AM efflux | nih.gov |

| Compound 9 | Not specified | Calcein-AM efflux | nih.gov |

| Compound 13 | 1.5 | Calcein-AM efflux | researchgate.net, nih.gov |

| Compound 1a | 1.5 | Calcein-AM efflux | researchgate.net, nih.gov |

| Compound 28 | 1.0 | Calcein-AM efflux | acs.org, researchgate.net, nih.gov, acs.org |

| Compound 28 | 0.75 | [125I]-IAAP labeling | acs.org, researchgate.net, acs.org |

| TTT-28 | Not specified | Paclitaxel accumulation | researchgate.net |

Table 2: P-gp ATPase Activity Stimulation by this compound Derivatives

| Compound ID | Fold Stimulation (approx.) | Concentration (µM) | Reference |

| Compound 22 | 3.31 | Not specified | nih.gov |

| Compound 23 | 3.42 | Not specified | nih.gov |

| Compound 13 | 2.80 | Not specified | nih.gov |

| Compound 17 | 2.81 | Not specified | nih.gov |

| Compound 14 | 1.47 | Not specified | nih.gov |

| Compound 15 | 2.16 | Not specified | nih.gov |

| Compound 28 | ~2.0 | 0.5-2.5 | acs.org |

| Compound 28 | ~1.8 | >2.5 | acs.org |

| Compound 28 | EC50 = 0.027 | Not specified | acs.org, researchgate.net, acs.org |

Enzyme Inhibition Profiling

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in a variety of cellular processes, including metabolism, cell growth, and neurodegeneration. Its dysregulation is associated with diseases such as cancer and Alzheimer's disease ekb.eg. Thiazole-containing scaffolds have emerged as promising chemical frameworks for developing GSK-3β inhibitors ekb.eg.

The thiazole compound AR-A014418 has been identified as a selective and potent inhibitor of GSK-3β, exhibiting an IC50 value of 100 nM ekb.egrsc.orgpnas.orgnih.gov. Further research has yielded other potent thiazole derivatives with significantly lower inhibitory concentrations; for instance, compound 42 demonstrated an IC50 of 0.29 ± 0.01 nM for GSK-3β, and compound 43 showed an IC50 of 1.1 ± 0.1 nM for GSK-3 rsc.org. The "Thiazole-valine peptidomimetic (TTT-28)" has also been noted in studies related to GSK-3 inhibition sci-hub.se.

Casein Kinase 2 (CK2) Inhibition

Casein kinase 2 (CK2) is another important serine/threonine kinase involved in cell proliferation and survival pathways, making it a target in cancer therapy. Thiazole derivatives have been explored for their CK2 inhibitory potential. For example, compound 34, a thiazole derivative, exhibited an IC50 value of 1.9 ± 0.05 μM against CK2 rsc.org.

DNA Gyrase Inhibition

DNA gyrase is a crucial bacterial enzyme essential for DNA replication and transcription, making it a significant target for antibacterial drug development. Thiazole derivatives have shown notable activity as DNA gyrase inhibitors. Several thiazole derivatives, including compounds 11a-f and 12a-f, have demonstrated significant inhibitory activity against E. coli DNA gyrase. Specifically, compounds 11b, 11e, and 12b displayed IC50 values of 182 nM, 190 nM, and 197 nM, respectively, which are comparable to the reference inhibitor novobiocin (B609625) (170 nM) nih.gov.

Bithiazole compound 5 was reported to have an IC50 of 1.1 μM against DNA gyrase acs.org. Furthermore, scaffolds based on 4,5,6,7-tetrahydrobenzo[d]thiazole have been optimized to achieve low nanomolar inhibition of E. coli DNA gyrase researchgate.netbrc.hu. The "Thiazole-valine peptidomimetic (TTT-28)" has also been associated with the dual inhibition of Staphylococcus aureus DNA gyrase exaly.com.

Tubulin Polymerization Inhibition

Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them valuable anticancer agents. Tubulysins, which contain thiazole moieties, are recognized as potent inhibitors of tubulin polymerization iupac.org.

Thiazole-based chalcones have demonstrated significant inhibition of tubulin polymerization. For instance, compound 2e exhibited an IC50 of 7.78 μM, whereas the reference Combretastatin A-4 (CA-4) had an IC50 of 4.93 μM mdpi.comresearchgate.net. A series of 2,4-disubstituted thiazole derivatives also showed strong tubulin polymerization inhibition, with compounds 5c, 7c, and 9a displaying IC50 values of 2.95 ± 0.18 μM, 2.00 ± 0.12 μM, and 2.38 ± 0.14 μM, respectively, which were comparable to or more potent than the reference CA-4 (IC50 = 2.96 ± 0.18 μM) nih.gov. Additionally, thiazole-2-acetamide derivatives have shown potent tubulin polymerization inhibition, with compound 10a achieving an IC50 of 2.69 μM, and compounds 10o and 13d exhibiting IC50 values of 3.62 μM and 3.68 μM, respectively, surpassing the potency of CA-4 (IC50 = 8.33 μM) nih.govfrontiersin.org.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Thiazole derivatives have been investigated for their inhibitory effects on these enzymes. Some thiadiazole derivatives have demonstrated micromolar inhibition against COX-1, with minimal activity against COX-2 mdpi.com. A broader class of 2-aminothiazole (B372263) derivatives has been identified as potent inhibitors of both COX-1 and COX-2 nih.gov.

More specifically, 2-(trimethoxyphenyl)-thiazole compounds have shown inhibitory effects on both COX-1 and COX-2. Compound A3, for example, exhibited potent COX-2 inhibitory activity with an IC50 value below 30 μM and displayed a favorable COX-2 selectivity index mdpi.com. The differential inhibition observed with various compounds is influenced by structural variations in the active sites of COX-1 and COX-2, particularly involving amino acid residues such as valine and isoleucine nih.govacs.org.

Antiproliferative Activities in Cancer Research

In Vitro Cytotoxicity Against Cancer Cell Lines (General Mechanisms)

Thiazole-containing compounds and their analogues have exhibited significant in vitro cytotoxic and antiproliferative activities against a range of human cancer cell lines. These activities are often associated with mechanisms such as the induction of apoptosis and cell cycle arrest nih.govfrontiersin.orgrsc.orgnih.gov.

Thiazole-based chalcones have demonstrated broad-spectrum antitumor activity, with compounds like 2a-2p showing GI50 values between 1.55 and 2.95 μM against cell lines such as Ovar-3 and MDA-MB-468 mdpi.comresearchgate.net. A series of 2,4-disubstituted thiazole derivatives displayed significant cytotoxicity against HepG2, MCF-7, HCT116, and HeLa cells, with IC50 values ranging from 3.35 ± 0.2 μM to 18.69 ± 0.9 μM nih.gov. Furthermore, thiazole-2-acetamide derivatives have shown potent antiproliferative effects, with compounds 10a, 10o, and 13d achieving average GI50 values of 6, 7, and 8 μM, respectively, against various cancer cell lines nih.govfrontiersin.org. Notably, bisebromoamide, a peptide analogue featuring a thiazoline (B8809763) ring, exhibited nanomolar cytotoxic activity against HCT-116 human colon tumor cells mdpi.com. Hybrids incorporating triazole and coumarin (B35378) moieties, often related to thiazole chemistry in broader medicinal contexts, have also shown cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM rsc.orgnih.gov.

Apoptosis Induction Mechanisms

Specific research detailing the mechanisms by which this compound or its direct peptidomimetic analogues induce apoptosis is not extensively documented in the reviewed literature. While thiazole derivatives, in general, have been investigated for their cytotoxic effects, the precise molecular pathways leading to programmed cell death (apoptosis) mediated by this compound compounds require further dedicated investigation.

Antimicrobial Spectrum and Mechanisms

This compound derivatives and related amino acid-conjugated thiazoles have demonstrated notable antimicrobial properties against a range of pathogens.

Antibacterial Activity (Gram-Positive and Gram-Negative)

Studies have evaluated the antibacterial efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. Conjugation of amino acids, including valine, to thiazole moieties has been shown to enhance antibacterial activity. These compounds have exhibited a bactericidal effect against tested strains.

| Bacterial Strain | Gram Type | Reported Activity |

| Bacillus subtilis | Gram-Positive | Bactericidal effect observed researchgate.net |

| Staphylococcus aureus | Gram-Positive | Bactericidal effect observed researchgate.net |

| Escherichia coli | Gram-Negative | Bactericidal effect observed researchgate.net |

| Pseudomonas aeruginosa | Gram-Negative | Bactericidal effect observed researchgate.net |

| Salmonella enteric | Gram-Negative | Bactericidal effect observed researchgate.net |

| Micrococcus luteus | Gram-Positive | Efficient antibacterial activity reported science.gov |

Antifungal Activity

This compound derivatives and their analogues have also shown promising antifungal activity. The conjugation of amino acids to thiazole structures generally leads to enhanced antifungal properties. Some thiazole compounds have demonstrated activity comparable to or exceeding that of standard antifungal drugs like fluconazole (B54011) and amphotericin B, with minimum inhibitory concentration (MIC) values ranging from 0.45 to 31.2 μM science.govscience.gov. These compounds have been tested against various fungal species, including Candida species, Aspergillus niger, Aspergillus flavus, and Fusarium monoliform researchgate.netscience.gov.

| Fungal Strain | Reported Activity |

| Candida spp. | High antifungal activity exhibited researchgate.netmdpi.com |

| Aspergillus niger | Notable antifungal activity compared to standards researchgate.net |

| Aspergillus flavus | Notable antifungal activity compared to standards researchgate.net |

| Fusarium monoliform | Notable antifungal activity compared to standards researchgate.net |

| General Fungi | Promising activity with MIC values of 0.45–31.2 μM, some comparable to fluconazole/amphotericin B science.govscience.gov |

Antitubercular Activity

Direct studies focusing on the antitubercular activity of this compound or its specific peptidomimetic analogues against Mycobacterium tuberculosis were not found in the reviewed literature. While the broader class of thiazole derivatives is explored for various biological activities, specific data on their efficacy against tuberculosis is limited for this particular scaffold.

Biosynthetic Pathways and Natural Occurrence of Thiazole Structures with Valine Linkages

Role of Valine in Natural Thiazole (B1198619) Ring Formation

Valine is a common precursor in the formation of thiazole rings within a class of natural products known as nonribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs). acs.org In these pathways, the thiazole heterocycle is typically formed through the cyclization and subsequent oxidation of a cysteine residue, often following condensation with another amino acid like valine. The formation of these heterocyclic units confers significant rigidity to the peptide backbone, which can enhance interactions with biological targets. rsc.org

While the direct incorporation of valine's atoms into the thiazole ring itself is not the standard mechanism, its presence is fundamental to the structure of numerous bioactive peptides where it is linked to the thiazole moiety. acs.orgnih.gov For instance, in the synthesis of certain peptidomimetics, N-Boc-(S)-valine is a common starting material which is converted to a thioamide and then cyclized to form the valine-derived thiazole structure. nih.govresearchgate.net The prevalence of valine in these structures underscores its importance as a foundational element upon which the thiazole-containing pharmacophore is built. acs.org Many marine-derived natural products, in particular, feature thiazole or thiazoline (B8809763) rings adjacent to valine residues, highlighting this structural relationship. nih.govmdpi.commdpi.com

Thiamine (B1217682) (Vitamin B1) Thiazole Moiety Biosynthesis

Thiamine, or vitamin B1, is an essential cofactor for all living organisms, composed of a pyrimidine (B1678525) and a thiazole moiety linked together. nih.gov Its biosynthesis involves separate pathways for each heterocycle, which are then coupled. frontiersin.orgresearchgate.net The formation of the thiazole portion, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (HET-P), is a well-studied process that differs significantly between prokaryotes and eukaryotes. nih.gov

In eukaryotes such as plants and yeast, the biosynthesis of the thiamine thiazole ring is remarkably streamlined, often requiring only a single enzyme. nih.gov In plants like Arabidopsis thaliana, this enzyme is known as THI1, a thiamine thiazole synthase. frontiersin.orgoup.com The homologous enzyme in yeast (Saccharomyces cerevisiae) is called THI4. portlandpress.comfrontiersin.org

These enzymes, THI1 and THI4, are considered "suicide" enzymes because they catalyze only a single turnover. researchgate.netoup.compnas.org The enzyme itself acts as the sulfur donor for the thiazole ring, utilizing a conserved cysteine residue in its polypeptide chain. oup.compnas.org Once the sulfur is donated, the enzyme is inactivated and cannot be regenerated in vivo. genome.jp The THI1 protein assembles as an octamer, which is thought to be a potential intermediate in the thiazole biosynthesis process. frontiersin.org

The biosynthesis of the HET-P thiazole moiety in eukaryotes utilizes simple metabolic precursors. researchgate.net In plants and yeast, the thiazole ring is assembled from glycine (B1666218), nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), and a sulfur atom provided by the THI1/THI4 enzyme itself. portlandpress.comfrontiersin.orgpnas.org Specifically, the C-2 and nitrogen atoms of the thiazole ring are derived from glycine, while other carbon atoms come from NAD+. researchgate.net This process is conserved between plants (THI1) and yeasts (THI4). researchgate.netbiorxiv.org

A stark contrast exists between the thiazole biosynthetic pathways of prokaryotes and eukaryotes. nih.govnih.gov

Eukaryotes (and some Archaea): As described above, this pathway is characterized by the use of the single-turnover enzyme THI1 or THI4, which uses NAD+, glycine, and its own cysteine residue as precursors. oup.comasm.org This single-step process is a hallmark of eukaryotic thiamine biosynthesis. oup.com Archaea appear to utilize a hybrid pathway, employing a eukaryote-like mechanism for the thiazole moiety and a bacterial-like pathway for the pyrimidine part. asm.org

Prokaryotes: The bacterial pathway for thiazole synthesis is significantly more complex, involving multiple enzymes. nih.govoup.com In aerobic bacteria like Bacillus subtilis, the precursors include glycine, 1-deoxy-D-xylulose 5-phosphate (DXP), and a sulfur carrier protein. portlandpress.comnih.gov In facultative anaerobes such as Escherichia coli, tyrosine is used as a precursor instead of glycine. researchgate.netnih.govresearchgate.net The enzymatic machinery in bacteria includes proteins such as ThiF, ThiS (a sulfur carrier), ThiG (the thiazole synthase), and ThiO. oup.comresearchgate.netebi.ac.uk ThiG catalyzes the final ring formation from dehydroglycine and DXP, with sulfur being transferred via ThiS. ebi.ac.uk

Identification of Valine-Derived Thiazole Structures in Natural Products

While not a direct precursor for the thiamine thiazole, valine is a key component of many thiazole-containing natural products, especially those from microbial sources. acs.orgnih.gov These compounds are often peptides synthesized non-ribosomally or through ribosomal synthesis followed by extensive post-translational modifications, where amino acids are converted into heterocycles like thiazoles. rsc.orgrsc.org

Microorganisms, particularly cyanobacteria and Streptomyces species, are prolific producers of complex peptides containing valine-thiazole motifs. These molecules often exhibit potent biological activities. nih.govrsc.org

Bottromycins: Produced by Streptomyces species, bottromycins are a class of RiPPs with antibacterial activity. rsc.org Hydrolysis of these compounds reveals the presence of valine among other amino acids. Their structure is a highly modified heptapeptide (B1575542) that includes a C-terminal thiazole. rsc.org

Bistratamides: These are cyclic hexapeptides isolated from marine ascidians, which are known to host symbiotic microorganisms. Several bistratamides, such as bistratamides C, D, G, H, and I, incorporate multiple L-valine residues alongside thiazole and oxazole (B20620) rings. nih.govmdpi.com

Venturamides: Isolated from cyanobacteria, venturamides are cyclic hexapeptides with antimalarial and cytotoxic properties. Venturamide B, for example, is composed of D-valine, D-alanine, D-allo-threonine, and thiazole moieties. nih.gov

Lyngbyabellins: These are complex cyanobacterial metabolites. Lyngbyabellin N contains an unusual dimethylated valine terminus, while other members of the family, like lyngbyabellin B, also feature a valine-derived moiety. nih.govmdpi.com

The consistent presence of valine in these diverse and potent microbial metabolites highlights its structural significance in the assembly of bioactive thiazole-containing natural products.

Marine Organism Metabolites (e.g., Lissoclinamides, Lyngbyabellins, Bistratamides)

Thiazole rings, often derived from cysteine residues, are a common feature in a variety of bioactive peptides isolated from marine organisms. The linkage of these thiazole moieties with valine residues contributes to the unique structural architecture and biological activities of these natural products. The biosynthesis of these complex molecules is typically carried out by non-ribosomal peptide synthetase (NRPS) or hybrid NRPS-polyketide synthase (PKS) multienzyme complexes.

Lissoclinamides: This family of cyclic peptides, isolated from ascidians ("sea squirts") of the genus Lissoclinum, is characterized by the presence of thiazole and often oxazoline (B21484) or thiazoline rings. rsc.org Valine is a recurring amino acid component in these structures. uq.edu.au The synthesis of lissoclinamides involves the formation of thiazole- and thiazoline-containing cyclic peptides. rsc.org For instance, the total synthesis of lissoclinamide 5 required the development of methods to create enantiomerically pure valine and phenylalanine-substituted thiazoles. rsc.org

Lyngbyabellins: Isolated from marine cyanobacteria (formerly Lyngbya sp., now genus Moorea), lyngbyabellins are a class of potent cytotoxic depsipeptides. nih.govfrontiersin.org Their structure is a product of hybrid polyketide-nonribosomal peptide biosynthesis and frequently features one or more 2,4-disubstituted thiazole rings and a distinct chlorinated fatty acid chain. nih.govfrontiersin.org Valine-derived units are often incorporated into the peptide backbone. mdpi.com For example, lyngbyabellin B contains a valine-derived moiety, and its structure is related to lyngbyabellin A, where one thiazole unit is replaced by a thiazoline ring. mdpi.com

Bistratamides: The bistratamides are another class of cyclic peptides containing thiazole and/or oxazoline rings, first isolated from the ascidian Lissoclinum bistratum. electronicsandbooks.comresearchgate.net Many members of this family, such as bistratamides E, F, G, and H, incorporate multiple L-valine residues into their macrocyclic structure. mdpi.comnih.gov The biosynthesis of the thiazole rings is proposed to occur via a biomimetic pathway where a valine-cysteine (Val-Cys) dipeptide substructure is cyclized to form a thiazoline, which is subsequently oxidized to the aromatic thiazole. electronicsandbooks.comresearchgate.net

Table 1: Examples of Marine Metabolites with Valine-Thiazole Structures

| Metabolite Family | Example Compound(s) | Source Organism | Key Structural Features |

| Lissoclinamides | Lissoclinamide 5 | Lissoclinum patella | Cyclic peptide with valine and phenylalanine-substituted thiazoles. rsc.orguq.edu.au |

| Lyngbyabellins | Lyngbyabellin B, Lyngbyabellin N | Moorea sp. (cyanobacterium) | Dichlorinated lipopeptides with thiazole rings; Lyngbyabellin B has a valine-derived unit, and Lyngbyabellin N has a dimethylated valine terminus. mdpi.comnih.gov |

| Bistratamides | Bistratamide H, Bistratamide J | Lissoclinum bistratum | Cyclic peptides containing multiple L-valine residues and thiazole rings, formed from the oxidation of thiazoline precursors. electronicsandbooks.comresearchgate.netnih.gov |

Engineering of Amino Acid Biosynthesis Pathways (e.g., L-Valine Production via Thiazolealanine Analogs)

Metabolic engineering of microorganisms, particularly Corynebacterium glutamicum, has been extensively used to enhance the production of amino acids, including L-valine. A key strategy in this field involves overcoming the natural feedback inhibition mechanisms that regulate amino acid biosynthesis. The biosynthesis of L-valine from pyruvate (B1213749) is controlled by the enzyme acetohydroxyacid synthase (AHAS), which is strongly inhibited by the final product, L-valine.

To bypass this regulation, researchers use structural analogs of valine to screen for mutant strains that are resistant to the analog's toxic effects. Resistance often arises from mutations in the regulatory sites of enzymes like AHAS, rendering them insensitive to feedback inhibition. One of the most effective analogs used for this purpose is 2-thiazolealanine (B86819). caldic.com

By cultivating bacterial strains in the presence of 2-thiazolealanine, it is possible to select for mutants that overproduce L-valine. googleapis.com For example, an early L-valine producing strain was a 2-thiazolealanine-resistant mutant derived from the glutamate-producing bacterium Brevibacterium lactofermentum. caldic.com This classical mutagenesis approach has been a cornerstone for developing industrial strains. academicjournals.org The resistance to 2-thiazolealanine indicates that the AHAS enzyme is desensitized from feedback inhibition by L-valine, leading to its continuous synthesis and accumulation. caldic.com This strategy allows for the rational design and construction of genetically defined, high-efficiency producer strains for industrial-scale fermentation processes. academicjournals.orgtandfonline.com

Table 2: Research Findings on L-Valine Production Using Thiazolealanine Analogs

| Microorganism | Analog Used | Key Engineering Strategy | Outcome |

| Brevibacterium lactofermentum 2256 | 2-thiazolealanine | Random mutagenesis and screening for analog resistance. caldic.comacademicjournals.org | Development of an L-leucine and L-valine producing mutant. caldic.comacademicjournals.org |

| Corynebacterium glutamicum | 2-thiazolealanine (α-TA) | Screening for resistance to multiple structural analogs including α-TA. academicjournals.org | Isolation of a source strain for further rational metabolic engineering to increase L-leucine production. academicjournals.org |

| Glutamic acid-producing bacteria (Brevibacterium lactofermentum, Corynebacterium acetoacidophilum, Arthrobacter citreus) | 2-thiazolealanine | Mutagenesis and selection for resistance to the histidine analog 2-thiazolealanine. caldic.com | A mutant of B. lactofermentum achieved an L-valine production of 31 g/L, with an AHAS enzyme desensitized to feedback inhibition. caldic.com |

| Corynebacterium glutamicum KFCC 10661 | Thiazole alanine (B10760859) (TA) | Mutagenesis and selection for resistance to a cocktail of analogs including TA. googleapis.com | A mutant strain produced 2.1 g/L of L-valine, a four-fold increase over the parental strain, due to overcoming feedback inhibition. googleapis.com |

Future Research Directions and Translational Perspectives for Valine Thiazole Chemistry

Design of Next-Generation Thiazole-Valine Peptidomimetics

The design of next-generation thiazole-valine peptidomimetics will focus on enhancing potency, selectivity, and pharmacokinetic properties. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. The incorporation of the valine thiazole (B1198619) motif serves as a crucial element in constructing these non-natural peptides, which may offer resistance to enzymatic degradation. nih.gov

Future design strategies will likely involve the synthesis of both cyclic and linear oligomers of (S)-valine-derived thiazole units to investigate the optimal size and conformation for specific biological targets. nih.gov For instance, research has shown that linear and cyclic trimers of (S)-valine-derived thiazole units are potent inhibitors of human P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer. nih.gov The potency of these peptidomimetics is comparable to third-generation P-gp inhibitors like tariquidar (B1662512). nih.gov

Key areas for future design exploration include:

Macrocyclization: Creating cyclic peptidomimetics to constrain the molecule's conformation, which can lead to higher binding affinity and selectivity for a target. nih.govchemrxiv.org

Structural Simplification: Developing non-cyclic counterparts of known active cyclic peptides to potentially reduce synthetic complexity while maintaining efficacy. nih.gov

Side-Chain Modification: Altering the amino acid side chains and substituents on the thiazole ring to fine-tune the molecule's interaction with its biological target and improve properties like solubility and cell permeability. rsc.org

Incorporation of Non-canonical Amino Acids: Introducing unnatural amino acids alongside the valine-thiazole core to create novel structural diversity and enhance proteolytic stability. rsc.org

Computational modeling and structural biology will play a pivotal role in the rational design of these next-generation peptidomimetics, allowing for the in-silico prediction of binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties before undertaking complex chemical syntheses.

| Compound | Structure Type | P-gp Inhibition (IC50) | Reference |

|---|---|---|---|

| Linear Trimer (13) | Linear Peptidomimetic | 1.5 µM | nih.gov |

| Cyclic Trimer (17) | Cyclic Peptidomimetic | 1.5 µM | nih.gov |

| Tariquidar | Third-Generation P-gp Inhibitor | Comparable to 1.5 µM | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

The versatile structure of the thiazole ring, often considered a "privileged scaffold" in medicinal chemistry, suggests that this compound derivatives could have a wide range of therapeutic applications beyond their current known activities. wisdomlib.orgresearchgate.net Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties. wisdomlib.orgnih.govmdpi.com

Future research will aim to identify and validate novel biological targets for this compound compounds. This can be achieved through target-based and phenotypic screening approaches. A promising area of investigation is in oncology, where thiazole derivatives have been developed as inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.gov The this compound peptidomimetic TTT-28, for instance, has been shown to reverse multidrug resistance in cancer by selectively inhibiting the efflux function of ABCB1 (P-gp). nih.gov

Potential therapeutic areas and biological targets for future exploration include:

Infectious Diseases: Designing this compound derivatives as novel antibacterial and antifungal agents, particularly against multidrug-resistant strains. nih.govmdpi.com The incorporation of the valine moiety, an essential amino acid, could potentially be exploited for targeted delivery or to interfere with microbial metabolic pathways. drugbank.com

Neurodegenerative Diseases: Investigating the potential of this compound compounds to modulate targets involved in neurological disorders. Thiazole-containing molecules have been explored for their effects on the central nervous system. nih.gov

Inflammatory and Autoimmune Diseases: Exploring the anti-inflammatory properties of this compound derivatives by targeting key inflammatory mediators and signaling pathways. nih.govmdpi.com

Metabolic Disorders: Investigating the potential of these compounds in the management of conditions like diabetes, given the established antidiabetic activity of some thiazole derivatives. wisdomlib.org

| Therapeutic Area | Potential Biological Targets/Mechanisms | Reference |

|---|---|---|

| Oncology | P-glycoprotein (ABCB1), PI3K/mTOR pathway, EGFR/VEGFR-2 | nih.govnih.govnih.govnih.gov |

| Infectious Diseases | Bacterial and fungal cell wall synthesis, microbial enzymes | mdpi.comnih.govmdpi.com |

| Inflammatory Diseases | Pro-inflammatory cytokines, cyclooxygenase (COX) enzymes | nih.govmdpi.com |

| Viral Infections | Viral replication enzymes, viral entry mechanisms | wisdomlib.orgnih.gov |

Advancements in Asymmetric Synthesis and Stereoselective Production

The biological activity of chiral molecules like this compound derivatives is often dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is crucial. Future research in this area will focus on creating methodologies that allow for the precise control of stereocenters in the valine and thiazole moieties.

Advancements are anticipated in the following areas:

Chiral Catalysis: The development of novel chiral catalysts, including both metal-based and organocatalysts, to facilitate the enantioselective synthesis of this compound building blocks and final products. nih.govnih.gov For example, asymmetric [4+2] annulation reactions using chiral dipeptide-based Brønsted base catalysts have been developed for the synthesis of chiral thiazole-containing structures. nih.gov

Stereoselective C-H Functionalization: Exploring direct and stereoselective C-H functionalization methods to introduce new substituents onto the thiazole ring without the need for pre-functionalized starting materials.

Enzymatic and Biocatalytic Methods: Utilizing enzymes and whole-cell biocatalysts to perform highly stereoselective transformations, offering a green and efficient alternative to traditional chemical methods.

Development of Chiral Building Blocks: The synthesis of novel, enantiopure building blocks derived from L-valine that can be readily incorporated into the thiazole ring system. lookchem.com

These advancements will not only facilitate the synthesis of enantiomerically pure this compound compounds for biological evaluation but also enable the production of these molecules on a larger scale for further development.

Development of Highly Efficient Catalytic Systems

The synthesis of thiazole derivatives often relies on catalytic reactions. Future research will focus on developing more efficient, sustainable, and cost-effective catalytic systems for the synthesis of valine thiazoles. The goal is to improve reaction yields, reduce reaction times, and minimize the generation of waste.

Key areas for development include:

Novel Metal Catalysis: Exploring the use of earth-abundant and less toxic metals as catalysts in place of more expensive and hazardous precious metals like palladium and rhodium. osi.lvorganic-chemistry.org Copper-catalyzed methods, for example, have shown promise in the synthesis of fused thiazoles. osi.lv

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, thereby improving the sustainability of the synthetic process. nih.gov Chitosan-based hydrogels have been investigated as eco-friendly biocatalysts for the synthesis of thiazole derivatives. nih.gov

Photocatalysis and Electrocatalysis: Harnessing the power of light and electricity to drive chemical reactions under mild conditions, potentially offering new pathways for the synthesis of complex this compound structures.

One-Pot and Multicomponent Reactions: Designing catalytic systems that allow for the synthesis of valine thiazoles in a single step from simple starting materials, which improves efficiency and reduces the need for purification of intermediates.

The development of these advanced catalytic systems will be essential for making the synthesis of this compound derivatives more practical and economically viable for pharmaceutical applications.

| Catalyst Type | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Copper(I) | S- and N-arylation | High activity, novel ring formation | osi.lv |

| Palladium(II) acetate | Direct arylation | Very low catalyst loading | organic-chemistry.org |

| Ammonium (B1175870) iodide | Formal [3+2] cycloaddition | Inexpensive, metal-free | acs.org |

| Chitosan-based hydrogel (TCsSB) | Condensation/cyclization | Eco-friendly, reusable biocatalyst | nih.gov |

Integration with Advanced Drug Discovery Platforms

To accelerate the discovery and development of new drugs based on the this compound scaffold, it will be essential to integrate the chemical synthesis and biological evaluation of these compounds with advanced drug discovery platforms. This integration will enable a more systematic and efficient approach to identifying and optimizing lead compounds.

Future efforts will involve:

High-Throughput Screening (HTS): Developing and utilizing HTS assays to rapidly screen libraries of this compound derivatives against a wide range of biological targets.

Fragment-Based Drug Discovery (FBDD): Using fragment-sized thiazole-containing molecules to identify initial hits that can then be grown and optimized into more potent lead compounds. nih.gov The thiazole scaffold has been found to be enriched in active fragments from FBDD campaigns. nih.gov

DNA-Encoded Libraries (DELs): Synthesizing large, diverse libraries of this compound derivatives tagged with unique DNA barcodes, allowing for the simultaneous screening of millions of compounds against a target protein.

Chemical Biology and Proteomics: Employing this compound-based chemical probes to identify the protein targets of bioactive compounds and to elucidate their mechanisms of action.

Artificial Intelligence and Machine Learning (AI/ML): Using AI/ML algorithms to analyze large datasets from screening campaigns, predict the biological activity of new this compound derivatives, and guide the design of next-generation compounds with improved properties.

By leveraging these advanced platforms, researchers can more effectively navigate the complex process of drug discovery and increase the likelihood of translating promising this compound compounds into new medicines.

Q & A

Q. What are the standard synthetic routes for Valine thiazole derivatives, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation. For example, H and C NMR confirm thiazole ring formation and valine backbone integrity, while elemental analysis verifies purity . Advanced studies also use X-ray crystallography for conformational analysis .

Q. How can researchers evaluate the biological activity of this compound compounds in preliminary assays?

Standard protocols include:

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria .

- Enzyme inhibition studies : Fluorescence-based assays for targets like kinases or proteases .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa or HEK293) .

Advanced Research Questions

Q. What structural modifications enhance the bioactivity of this compound derivatives, and how do electronic effects influence potency?

Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on aromatic rings improves insecticidal activity by enhancing electrophilic interactions with target proteins . For example, thiazole amides outperform esters due to stronger hydrogen bonding with active sites . Structure-Activity Relationship (SAR) Example :

| Substituent | Bioactivity (IC₅₀) | Mechanism Insight |

|---|---|---|

| 4-CF₃ phenyl | 12 µM | Enhanced target binding |

| 4-OCH₃ phenyl | 45 µM | Reduced hydrophobicity |

Q. How do conflicting data on thiazole biosynthesis pathways in prokaryotes vs. eukaryotes impact this compound research?

In Saccharomyces cerevisiae, thiazole biosynthesis involves cysteine, glycine, and D-pentulose-5-phosphate, with NAD⁺ as a carbohydrate source . Conversely, enteric bacteria utilize tyrosine, cysteine, and 1-deoxy-D-xylulose . These discrepancies necessitate species-specific genetic knockout studies to validate pathway conservation in this compound-producing organisms .

Q. What methodological challenges arise in scaling up this compound synthesis, and how can they be mitigated?

Key challenges include:

- Low yields in multi-step syntheses : Optimize protecting group strategies (e.g., tert-butyloxycarbonyl for amine protection) .

- Purification difficulties : Use preparative HPLC with C18 columns for polar derivatives .

- Byproduct formation : Monitor reaction progress via thin-layer chromatography (TLC) at each step .

Contradictions and Knowledge Gaps

Q. Why do some studies report variable bioactivity for structurally similar this compound derivatives?

Discrepancies often stem from assay conditions (e.g., pH, temperature) or cellular uptake differences. For instance, 4,4-difluorocyclohexyl-substituted derivatives show higher membrane permeability in acidic environments, altering apparent potency .

Q. How can researchers reconcile mechanistic hypotheses for thiazole ring formation across different organisms?

Pyridoxal phosphate (PLP)-dependent and PLP-independent pathways are proposed in bacteria . Computational docking studies comparing this compound with PLP-binding enzymes (e.g., thiamin phosphate synthase) could resolve this .

Methodological Recommendations

- For synthesis : Prioritize HCTU/HOBt coupling over carbodiimides to minimize racemization .

- For bioassays : Include positive controls (e.g., chloramphenicol for antimicrobial tests) and validate results across ≥3 independent replicates .

- For data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent properties with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.